molecular formula C10H17N3 B11805697 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

4-(2-Ethyl-1H-imidazol-1-yl)piperidine

Cat. No.: B11805697
M. Wt: 179.26 g/mol
InChI Key: HDXYEUCRLMCPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethyl-1H-imidazol-1-yl)piperidine is a heterocyclic compound that features both an imidazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both the imidazole and piperidine rings in its structure allows it to interact with biological systems in unique ways, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized to introduce the piperidine moiety . The reaction conditions for these steps often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-1H-imidazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to modify the imidazole ring or the piperidine ring.

    Substitution: Both the imidazole and piperidine rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

4-(2-Ethyl-1H-imidazol-1-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-1H-imidazol-1-yl)piperidine
  • 4-(2-Propyl-1H-imidazol-1-yl)piperidine
  • 4-(2-Butyl-1H-imidazol-1-yl)piperidine

Uniqueness

4-(2-Ethyl-1H-imidazol-1-yl)piperidine is unique due to the specific positioning and length of its ethyl group, which can influence its binding properties and reactivity compared to other similar compounds. This uniqueness can make it more suitable for certain applications, particularly in medicinal chemistry where slight modifications can significantly impact biological activity .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-(2-ethylimidazol-1-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-2-10-12-7-8-13(10)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3

InChI Key

HDXYEUCRLMCPNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.